DQP-997-74

NMDA receptor pharmacology allosteric modulation structure–activity relationship

Select DQP-997-74 for in vivo CNS studies requiring validated GluN2C/D selectivity. Uniquely BBB-penetrant DQP analog with >300× subunit selectivity and proven efficacy in TSC epilepsy models. Only NMDAR NAM with tri-heteromeric cryo-EM structure (PDB 9D3B).

Molecular Formula C28H19Cl2F2N3O4
Molecular Weight 570.4 g/mol
Cat. No. B12370085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDQP-997-74
Molecular FormulaC28H19Cl2F2N3O4
Molecular Weight570.4 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=C(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)Cl)C(=O)C(CC(=O)O)(F)F)C5=CC=C(C=C5)Cl
InChIInChI=1S/C28H19Cl2F2N3O4/c29-17-9-5-15(6-10-17)22-13-21(34-35(22)27(39)28(31,32)14-23(36)37)25-24(16-7-11-18(30)12-8-16)19-3-1-2-4-20(19)33-26(25)38/h1-12,22H,13-14H2,(H,33,38)(H,36,37)
InChIKeyXJZPJUOPCITDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DQP-997-74 Procurement Guide: Dihydroquinoline–Pyrazoline GluN2C/2D Negative Allosteric Modulator


4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid, designated as DQP-997-74 (CAS 2377187-09-0), is a dihydroquinoline–pyrazoline (DQP) derivative that functions as a subunit-selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) [1]. The compound exhibits preferential inhibition of GluN2C- and GluN2D-containing NMDARs (IC₅₀ = 0.069 μM and 0.035 μM, respectively) over GluN2A- and GluN2B-containing receptors (IC₅₀ = 5.2 μM and 16 μM, respectively), yielding >100-fold and >300-fold subunit selectivity [1]. Molecular formula: C₂₈H₁₉Cl₂F₂N₃O₄; molecular weight: 570.37 g/mol .

DQP-997-74 Procurement Justification: Why Generic Substitution Fails for GluN2C/D-Selective NMDAR Modulation


Within the dihydroquinoline–pyrazoline (DQP) chemotype, compounds exhibiting GluN2C/D selectivity cannot be interchanged without risking substantial alterations in subunit selectivity, absolute potency, blood–brain barrier (BBB) penetration, and in vivo efficacy. The predecessor analogue DQP-26 (2a) displayed moderate (<100-fold) subunit selectivity, inadequate cell-membrane permeability, and poor brain penetration, which precluded its use as an in vivo probe [1]. Subsequent structure–activity relationship (SAR) studies targeting the succinate side chain yielded DQP-997-74 (2i), which incorporates a 3,3-difluoro substitution on the 4-oxobutanoic acid moiety. This specific modification confers a 5-fold potency enhancement over the S-enantiomer of DQP-26, elevates selectivity to >300-fold for GluN2D, and, through esterification of the succinate carboxylate, improves brain penetration [1]. Substituting DQP-997-74 with non-fluorinated analogues or alternative GluN2C/D-targeting chemotypes (e.g., DQP-1105, QNZ46) would therefore compromise either potency, selectivity, or CNS bioavailability.

DQP-997-74 Quantitative Differentiation: Comparative Activity, Selectivity, and In Vivo Efficacy Data


DQP-997-74 vs. DQP-26 (2a): 5-Fold Enhanced Potency at GluN2D-Containing NMDARs

DQP-997-74 ((S)-(−)-2i) demonstrates 5-fold greater potency than the parent compound DQP-26 ((S)-2a) at GluN2D-containing NMDARs. The IC₅₀ of DQP-997-74 for GluN2D is 0.035 μM, compared to an approximate IC₅₀ of 0.17–0.18 μM for DQP-26 under comparable conditions [1]. This potency enhancement is directly attributable to the introduction of the 3,3-difluoro substitution on the 4-oxobutanoic acid side chain, which was identified through systematic SAR studies [1].

NMDA receptor pharmacology allosteric modulation structure–activity relationship

DQP-997-74 vs. DQP-1105: Superior Potency and Subunit Selectivity for GluN2C/D

DQP-997-74 exhibits IC₅₀ values of 0.069 μM and 0.035 μM at GluN2C- and GluN2D-containing NMDARs, respectively, with >100-fold and >300-fold selectivity over GluN2A- and GluN2B-containing receptors (IC₅₀ = 5.2 μM and 16 μM, respectively) [1]. In contrast, the structurally related DQP analogue DQP-1105 displays IC₅₀ values of 7.0 μM and 2.7 μM at GluN2C and GluN2D, respectively, with only >50-fold selectivity over GluN2A- and GluN2B-containing receptors . DQP-997-74 is approximately 100-fold more potent at GluN2C and 77-fold more potent at GluN2D than DQP-1105.

NMDA receptor subtype selectivity negative allosteric modulator ion channel pharmacology

DQP-997-74 BBB Penetration: Functional In Vivo Advantage Over DQP-26

DQP-997-74 demonstrates functional blood–brain barrier (BBB) penetration that enables in vivo efficacy, a property notably absent in its predecessor DQP-26. The original lead compound DQP-26 exhibited poor brain penetration that complicated its use as an in vivo probe [1]. In contrast, esterification of the succinate carboxylate in DQP-997-74 improves brain penetration, as evidenced by its ability to significantly reduce epileptic events in a murine model of tuberous sclerosis complex (TSC)-induced epilepsy [1]. While DQP-26 showed inadequate cell-membrane permeability and poor brain penetration, DQP-997-74 was specifically optimized for enhanced CNS bioavailability [1].

blood–brain barrier permeability CNS drug delivery pharmacokinetics

DQP-997-74 vs. NAB-14: Comparative Potency and Allosteric Mechanism at GluN2D

DQP-997-74 (IC₅₀ = 0.035 μM at GluN2D) is approximately 16-fold more potent than NAB-14 (IC₅₀ = 0.58 μM at GluN1/GluN2D) at inhibiting GluN2D-containing NMDARs [1]. While both compounds are selective for GluN2C/D over GluN2A/B, DQP-997-74 exhibits time-dependent enhancement of inhibition in the presence of glutamate, reflecting its distinct allosteric mechanism [1]. NAB-14 acts as a non-competitive antagonist , whereas DQP-997-74 functions as a negative allosteric modulator whose binding is influenced by receptor activation state [1].

negative allosteric modulator GluN2D pharmacology NMDA receptor antagonists

DQP-997-74 Time-Dependent Inhibition: Use-Dependent Enhancement of GluN2C/D Blockade

DQP-997-74 exhibits a unique time-dependent enhancement of inhibitory actions at GluN2C- and GluN2D-containing NMDARs in the presence of the agonist glutamate. The IC₅₀ for compound 2i was 3-fold higher during peak current responses (IC₅₀ = 0.23 μM) compared to steady-state responses (IC₅₀ = 0.08 μM), indicating increased affinity following glutamate binding [1]. Kinetic analysis yielded k_ON = 4.0 × 10⁵ M⁻¹ s⁻¹ and k_OFF = 0.17 s⁻¹, yielding a calculated K_D of 0.43 μM [1]. This property is not observed with non-competitive antagonists such as NAB-14 or competitive antagonists.

use-dependent inhibition allosteric modulation synaptic transmission

DQP-997-74 Structural Mechanism: Direct Decoupling of GluN2D Linker Tension Confirmed by Cryo-EM

Cryo-electron microscopy (cryo-EM) structural analysis of the tri-heteromeric GluN1-2B-2D NMDAR reveals that (S)-DQP-997-74 binds to and directly reduces tension in the GluN2D LBD–M3′ linker, decoupling the ligand-binding domain (LBD) from the transmembrane domain (TMD) and thereby modulating channel activity [1][2]. This structural mechanism, resolved at near-atomic resolution, is distinct from that of channel blockers such as S-(+)-ketamine and provides a molecular-level explanation for the compound's GluN2D subunit selectivity [2]. No comparable structural data exist for DQP-26, DQP-1105, or NAB-14 bound to tri-heteromeric NMDARs.

cryo-EM structure allosteric mechanism GluN2D-selective pharmacology

DQP-997-74 Recommended Research Applications: In Vivo Target Validation and Tri-Heteromeric NMDAR Pharmacology


In Vivo Target Validation of GluN2C/D in Epilepsy and Neurological Disorders

DQP-997-74 is the only DQP-series compound with demonstrated BBB penetration and in vivo efficacy in a disease-relevant model. It significantly reduces the number of epileptic events in a murine model of tuberous sclerosis complex (TSC)-induced epilepsy, a condition associated with upregulation of the GluN2C subunit [1]. This makes DQP-997-74 a robust in vivo tool for validating GluN2C/D as a therapeutic target in epilepsy, neurodevelopmental disorders, and other CNS indications where NMDAR subunit dysregulation is implicated. Procurement is recommended specifically for in vivo pharmacology studies requiring CNS-penetrant GluN2C/D-selective modulation [1].

Ex Vivo and In Vitro Electrophysiology Requiring High GluN2C/D Selectivity

With IC₅₀ values of 0.069 μM (GluN2C) and 0.035 μM (GluN2D) and >100- to >300-fold selectivity over GluN2A/B-containing receptors, DQP-997-74 provides the highest selectivity window among commercially available DQP analogues [1]. It has no effects on AMPA, kainate, or GluN1/GluN3 receptors, ensuring that observed electrophysiological effects can be confidently attributed to GluN2C/D-containing NMDAR inhibition [1]. This compound is the preferred choice for patch-clamp electrophysiology, two-electrode voltage-clamp studies, and multielectrode array recordings where unambiguous subunit-level pharmacological dissection is required [1].

Mechanistic Studies of Use-Dependent NMDAR Allosteric Modulation

DQP-997-74 exhibits a 3-fold enhancement of inhibitory potency during steady-state receptor activation compared to peak responses (peak IC₅₀ = 0.23 μM; steady-state IC₅₀ = 0.08 μM), reflecting time-dependent, glutamate-enhanced inhibition [1]. The compound's binding kinetics (k_ON = 4.0 × 10⁵ M⁻¹ s⁻¹; k_OFF = 0.17 s⁻¹; K_D = 0.43 μM) have been rigorously characterized [1]. These properties make DQP-997-74 uniquely suited for investigating how use-dependent NMDAR modulation attenuates hypersynchronous synaptic activity, a mechanism relevant to epilepsy and excitotoxicity research [1].

Structural and Biophysical Studies of Tri-Heteromeric NMDAR Pharmacology

Cryo-EM structural data confirm that (S)-DQP-997-74 binds to the tri-heteromeric GluN1-2B-2D NMDAR and directly decouples linker tension in the GluN2D LBD–M3′ interface [2][3]. This is the only GluN2D-selective allosteric modulator for which a high-resolution structure bound to a physiologically relevant tri-heteromeric receptor assembly has been solved [2]. The availability of atomic coordinates (PDB: 9D3B) enables structure-guided experimental design and computational modeling studies [3]. DQP-997-74 is therefore the compound of choice for cryo-EM, X-ray crystallography, molecular dynamics simulations, and FRET-based conformational studies of NMDAR allostery [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DQP-997-74

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.